molecular formula C21H24N6O2 B2620341 3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine CAS No. 2380193-94-0

3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine

Cat. No.: B2620341
CAS No.: 2380193-94-0
M. Wt: 392.463
InChI Key: PKQPVJUSWHKIAN-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may yield fully saturated piperidine and pyrazine rings.

Scientific Research Applications

3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine involves its interaction with specific molecular targets. The quinoxaline moiety may interact with nucleic acids or proteins, while the piperidine and pyrazine rings may enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-methylbenzenamine: A simpler analogue with a single aromatic ring.

    N-methyl-3-methoxyaniline: Another analogue with a similar structure but lacking the quinoxaline and pyrazine rings.

Uniqueness

3-methoxy-N-methyl-N-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-26(19-20(29-2)23-10-9-22-19)14-15-7-11-27(12-8-15)21(28)18-13-24-16-5-3-4-6-17(16)25-18/h3-6,9-10,13,15H,7-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQPVJUSWHKIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3N=C2)C4=NC=CN=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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